JOJO-1 dye

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

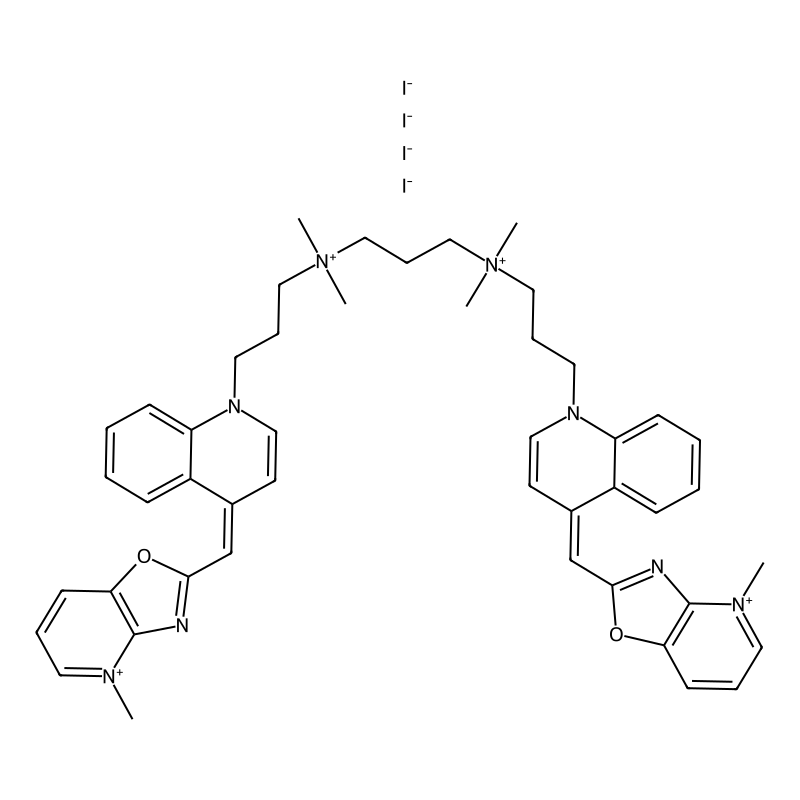

JOJO-1 dye, also known as Oxazole Yellow Homodimer, is a member of the dimeric cyanine nucleic acid stains family. This compound is characterized by its high-affinity for nucleic acids, particularly double-stranded DNA, and exhibits significant fluorescence properties when bound to these biomolecules. JOJO-1 is typically used in molecular biology applications for the detection and visualization of nucleic acids in various experimental settings. The dye is non-fluorescent in aqueous solutions but becomes highly fluorescent upon intercalation into DNA, making it a valuable tool for fluorescence microscopy and other imaging techniques.

The primary chemical reaction involving JOJO-1 dye is its intercalation into double-stranded DNA. This process significantly enhances its fluorescence intensity, which can increase over 1000-fold compared to its non-bound state. The absorption maximum shifts from approximately 458 nm to about 491 nm when the dye binds to DNA, with an emission peak at around 509 nm . The mechanisms behind this fluorescence enhancement have been attributed to intramolecular and intermolecular charge transfer processes, which are still under investigation .

JOJO-1 dye exhibits cell-impermeant properties, meaning it cannot penetrate live cell membranes. This characteristic allows it to selectively stain dead or fixed cells, making it useful for viability assays and nucleic acid visualization in fixed tissues . The dye's high affinity for nucleic acids also enables it to be utilized in various applications such as flow cytometry, fluorescence in situ hybridization, and super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) .

The synthesis of JOJO-1 involves a multi-step process that typically includes the alkylation of specific precursors. One common method entails the alkylation of N,N,N',N'-tetramethyl-1,3-propanediamine with two equivalents of an N-(3-iodopropyl) derivative of Oxazole Yellow. This synthetic route allows for the production of JOJO-1 in a form that maintains its fluorescent properties upon binding to nucleic acids .

JOJO-1 dye is widely used in various applications within molecular biology and biochemistry:

- Nucleic Acid Staining: It is primarily used for staining DNA in fixed cells and tissues.

- Fluorescence Microscopy: JOJO-1 is employed in fluorescence microscopy techniques to visualize nucleic acids.

- Flow Cytometry: Its ability to bind selectively to nucleic acids makes it suitable for flow cytometric analysis.

- Super-resolution Imaging: The dye's unique properties allow it to be used in advanced imaging techniques such as STORM.

Studies have shown that JOJO-1 interacts with nucleic acids through competitive binding mechanisms. For instance, research has investigated the competitive interactions between JOJO-1 and other compounds like doxorubicin (DOX) on calf thymus DNA. These studies reveal how JOJO-1 influences the stability of DNA-drug complexes and elucidates the binding sites and modes of action within these complexes .

Several compounds exhibit similar properties to JOJO-1, particularly within the dimeric cyanine dye family. Here are some notable comparisons:

Uniqueness of JOJO-1: JOJO-1 stands out due to its exceptional binding affinity for nucleic acids and its ability to provide substantial fluorescence enhancement upon intercalation, making it particularly effective for sensitive detection methods in molecular biology.